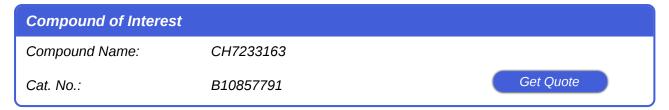


Application Notes and Protocols for CH7233163 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

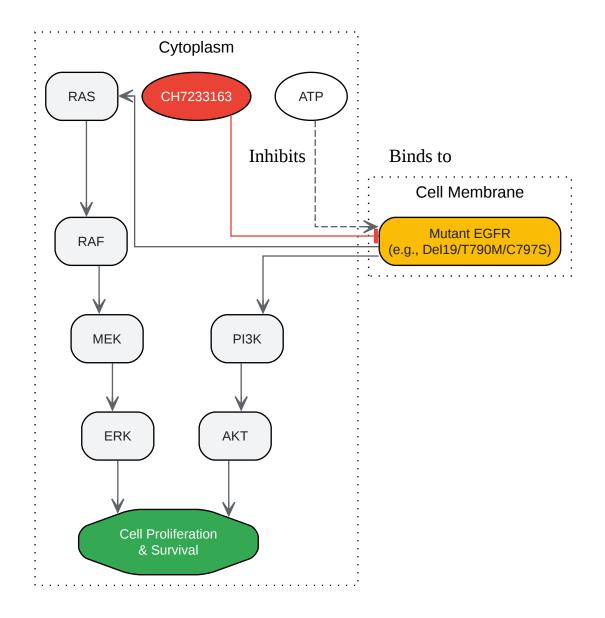
CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant efficacy in preclinical models, particularly against tumors harboring mutations that confer resistance to other EGFR inhibitors like osimertinib. This document provides detailed application notes and protocols for the use of CH7233163 in in vivo mouse xenograft models based on published preclinical data.

Mechanism of Action

CH7233163 targets the ATP-binding site of EGFR, effectively blocking its phosphorylation and downstream signaling pathways.[1] It has shown high potency against various EGFR mutations, including the osimertinib-resistant Del19/T790M/C797S triple mutation, as well as L858R/T790M/C797S, Del19/T790M, L858R/T790M, Del19, and L858R mutations.[1][2] By inhibiting EGFR, CH7233163 suppresses critical downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are key drivers of tumor cell proliferation and survival.

Signaling Pathway





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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of **CH7233163** in mouse xenograft models.

Table 1: In Vivo Efficacy of CH7233163 in a Del19/T790M/C797S_NIH3T3 Xenograft Model



Dosage (mg/kg)	Administrat ion Route	Dosing Schedule	Study Duration	Efficacy	Toxicity
Up to 100	Oral	Once Daily	7 Days	Potent tumor regression at 100 mg/kg; significant tumor growth reduction at all doses.[1]	No significant changes in body weight or signs of toxicity observed.[3]

Table 2: In Vivo Efficacy of CH7233163 in Other NSCLC Xenograft Models

Xenograft Model	EGFR Mutation	Dosage (mg/kg)	Administr ation Route	Dosing Schedule	Study Duration	Efficacy
NCI-H1975	L858R/T79 0M	Not specified	Oral	Once Daily	10 Days	Potent inhibition of tumor growth, similar to osimertinib.
HCC827	Del19	Not specified	Oral	Once Daily	10 Days	Potent inhibition of tumor growth, similar to osimertinib.

Experimental Protocols In Vivo Mouse Xenograft Efficacy Study

This protocol outlines a typical efficacy study using CH7233163 in a mouse xenograft model.



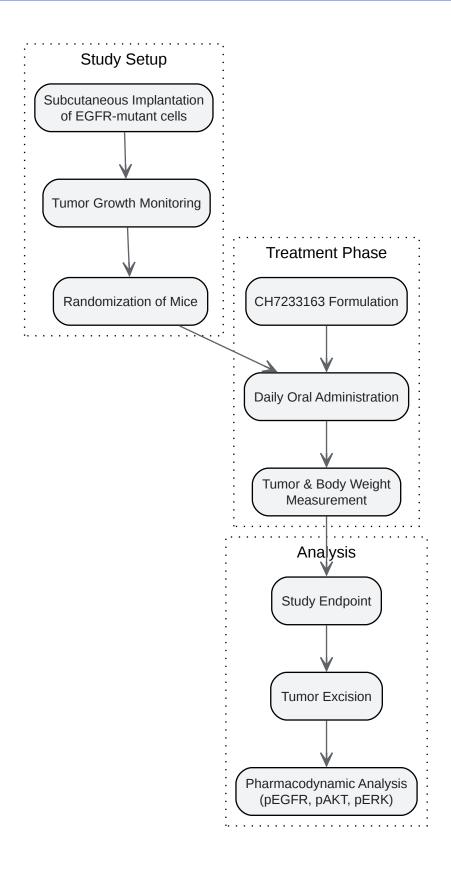
- 1. Animal Models and Cell Lines:
- Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
- Subcutaneously implant cancer cells harboring relevant EGFR mutations (e.g., Del19/T790M/C797S engineered NIH3T3 cells, NCI-H1975, or HCC827).
- 2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- 3. Formulation and Administration of CH7233163:
- Prepare a vehicle solution for oral gavage. A suggested formulation consists of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
- Suspend **CH7233163** in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).
- Administer the compound or vehicle orally to the respective groups once daily.
- 4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (e.g., 7-10 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- 5. Pharmacodynamic Analysis (Optional):
- To assess target engagement, a satellite group of mice can be used.
- After a single or multiple doses of CH7233163, collect tumor samples at various time points (e.g., 4 and 24 hours post-dose).



• Analyze tumor lysates by Western blot to measure the phosphorylation levels of EGFR and downstream proteins like AKT and ERK1/2.

Experimental Workflow





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Caption: Workflow for an in vivo mouse xenograft study with CH7233163.



Conclusion

CH7233163 has demonstrated compelling anti-tumor activity in preclinical mouse xenograft models of EGFR-mutant non-small cell lung cancer, including those resistant to osimertinib. The provided data and protocols offer a foundation for researchers to design and execute further in vivo studies to explore the full therapeutic potential of this compound. Careful adherence to established animal handling and experimental guidelines is essential for obtaining robust and reproducible results.

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